molecular formula C14H13BrO2 B1371035 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol CAS No. 1156865-40-5

1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol

Cat. No.: B1371035
CAS No.: 1156865-40-5
M. Wt: 293.15 g/mol
InChI Key: SFJUQOXPLWPNJH-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol is a secondary alcohol characterized by a biphenyl ether backbone substituted with a bromine atom and a hydroxethyl group. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 301.16 g/mol. The compound features a central phenyl ring connected via an ether linkage to a 4-bromophenyl group, with a hydroxethyl (–CH₂OH) substituent on the central ring (Figure 1). This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates .

Key properties include:

  • Polarity: Moderate, due to the hydroxyl and ether groups.
  • Reactivity: The hydroxyl group enables participation in esterification, oxidation, and hydrogen-bonding interactions.
  • Related brominated alcohols, such as (S)-1-(4-Bromophenyl)ethanol, exhibit high enantiomeric excess (ee) in catalytic reductions .

Properties

IUPAC Name

1-[4-(4-bromophenoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUQOXPLWPNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol typically involves the reaction of 4-bromophenol with 4-phenoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol features a bromophenoxy group, which contributes to its biological activity. Its molecular structure allows for interactions with various biological targets, making it a candidate for drug development. The compound's chemical formula is C15H15BrO, and its molar mass is approximately 305.19 g/mol .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The antioxidant activity of compounds related to this compound has been evaluated using various assays, revealing that certain derivatives possess strong free radical scavenging abilities. For instance, the IC50 values for some analogues were found to be as low as 0.005 μM, indicating high potency in neutralizing oxidative stress .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, particularly its role as a mixed agonist for formyl peptide receptors (FPRs). This interaction may lead to therapeutic applications in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results showed that certain modifications to the bromophenoxy group significantly enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The most effective derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

CompoundMIC (µg/mL)Activity
Derivative A32Effective against S. aureus
Derivative B64Effective against E. coli
Derivative C128Moderate activity

Case Study 2: Antioxidant Evaluation

In another study, the antioxidant potential of various analogues was assessed using the DPPH assay. The compound demonstrated significant scavenging activity, with the highest potency observed in a derivative with an IC50 of 0.006 μM, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol C₁₄H₁₃BrO₂ 301.16 –OH, –O–, –Br Catalyst intermediate, chiral synthesis
1-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 –OH, –Br High ee in asymmetric reductions (e.g., 99% ee)
1-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 –OH, –Br, –CH₂CH₃ Longer alkyl chain; lower polarity
(1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol C₁₄H₁₂Br₂O 356.05 –OH, –Br (two sites) Higher density (1.654 g/cm³); bromine-rich
1-[4-(propan-2-yl)phenyl]ethan-1-ol C₁₁H₁₆O 164.25 –OH, –C(CH₃)₂ Lower molecular weight; liquid at room temp
1-(4-Ethylphenyl)ethan-1-ol C₁₀H₁₄O 150.22 –OH, –CH₂CH₃ Hydrophobic; used in fragrance synthesis

Physicochemical Properties

  • Boiling Points and Solubility: Bromine substituents increase molecular weight and boiling points. For example, 1-(4-Bromophenyl)propan-1-ol (215.09 g/mol) has a higher boiling point than 1-(4-Ethylphenyl)ethan-1-ol (150.22 g/mol) . The ether linkage in this compound enhances solubility in polar solvents (e.g., EtOAc) compared to purely alkyl-substituted alcohols .
  • Racemic mixtures are common in brominated alcohols unless asymmetric synthesis is employed .

Biological Activity

1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol is a compound of significant interest due to its unique chemical structure, which includes a bromine atom that enhances its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H15BrO, with a molecular weight of approximately 285.19 g/mol. The presence of the bromine atom in the phenoxy group is critical for its biological interactions, as it can participate in halogen bonding and enhance hydrophobic interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with various proteins and enzymes through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in proteins.
  • Hydrophobic Interactions : The bromophenoxy group facilitates hydrophobic interactions, which can stabilize binding to target sites.
  • Modulation of Signaling Pathways : By binding to specific receptors or enzymes, the compound may influence various signaling pathways, leading to biological effects such as anti-inflammatory or anticancer activities .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The compound's IC50 values suggest significant cytotoxic effects, comparable to established anticancer agents like doxorubicin .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
1-[4-(4-Chlorophenoxy)phenyl]ethan-1-olModerate anticancer activityChlorine atom has different reactivity
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-olLower antimicrobial activityFluorine reduces hydrophobicity
1-[4-(4-Methylphenoxy)phenyl]ethan-1-olWeak anti-inflammatory effectsMethyl group decreases binding affinity

The bromine substituent in this compound enhances its interaction with biological targets compared to analogs with chlorine or fluorine .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A study involving MCF7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating strong anticancer potential .
  • Antimicrobial Screening : In a comprehensive antimicrobial assay, the compound was tested against multiple bacterial strains. Results showed significant zones of inhibition, particularly against S. aureus, suggesting its potential as an antibiotic agent .
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, supporting its role as a lead compound for further development .

Q & A

Q. What are the optimized methods for synthesizing 1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol, and how do reaction conditions influence yield?

  • Synthesis Pathways : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 4-bromophenol with 4-hydroxyacetophenone derivatives under basic conditions (e.g., anhydrous K₂CO₃ in ethanol) .
  • Critical Parameters : Reaction time (6–12 hours), solvent choice (ethanol for solubility and inertness), and stoichiometric ratios (excess 4-bromophenol to drive completion). Yields typically range from 70–85% after recrystallization .
  • Troubleshooting : Impurities often arise from incomplete substitution; monitoring via TLC or GC-MS is advised .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be applied to characterize this compound?

  • NMR Analysis :
  • ¹H NMR : Peaks for aromatic protons (δ 7.6–7.8 ppm, doublets), ethanolic -OH (δ 2.1 ppm, broad), and methylene protons (δ 4.8–5.0 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~208 ppm, brominated aromatic carbons at ~120–130 ppm .
    • GC-MS : Molecular ion peak at m/z 307 (M⁺) with fragmentation patterns confirming the bromophenoxy and ethanol moieties .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

  • Solubility : Insoluble in water; miscible in ethanol, DMSO, and dichloromethane .
  • Stability : Sensitive to light and humidity. Store at 2–8°C under inert gas (argon) to prevent oxidation of the alcohol group .

Advanced Research Questions

Q. What strategies enhance enantioselective synthesis of (R)- and (S)-1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol?

  • Biocatalytic Reduction : Use recombinant E. coli or G. geotrichum with ketoreductases in deep eutectic solvents (DES) like betaine/lysine.
  • Conditions : 30°C, pH 7.0, 1% DES (w/v).
  • Outcomes : Yields >90% with enantiomeric excess (ee) >99% for (R)-isomer .
    • Metal Catalysis : Chiral Ru or Ir complexes with ligands (e.g., BINAP) in THF at 50°C yield 80–85% ee .

Q. How do structural modifications (e.g., halogen substitution, ether linkage) impact biological activity?

  • SAR Insights :
  • Bromine Position : Para-substitution on the phenoxy ring enhances antibacterial potency (e.g., E. coli MIC: 8 µg/mL) compared to ortho/meta analogs .
  • Ether Linkage : Replacing oxygen with sulfur reduces activity, suggesting hydrogen bonding is critical for target interaction .
    • Data Contradictions : Some studies report diminished activity with trifluoromethyl groups, while others note improved lipophilicity; solvent polarity may explain discrepancies .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT Calculations :
  • Fukui indices identify the hydroxyl group as the primary nucleophilic site (f⁻ = 0.45) .
  • HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with observed reactivity in SN2 reactions .
    • MD Simulations : Solvent-accessible surface area (SASA) analysis in water-ethanol mixtures correlates with experimental solubility data .

Methodological Considerations

Q. How to resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

  • Approach :

Reproduce Conditions : Validate DES concentration (1% vs. 5% w/v) and temperature effects .

Analyze Byproducts : Use HPLC to detect undesired intermediates (e.g., over-reduced diols) .

Cross-Validate Data : Compare kinetic parameters (e.g., kcat/KM) across enzyme sources .

Q. What eco-friendly purification techniques minimize waste generation?

  • Green Methods :
  • Solvent Recycling : Ethanol recovery via rotary evaporation reduces waste by 60% .
  • Column Chromatography Alternatives : Use silica gel-free methods like centrifugal partition chromatography (CPC) with heptane/ethyl acetate .

Future Directions

Q. What emerging applications justify further study of this compound?

  • Antimicrobial Coatings : Test efficacy against biofilm-forming pathogens (e.g., S. aureus) .
  • Polymer Precursors : Explore copolymerization with epoxides for flame-retardant materials .

Q. How can machine learning optimize synthesis and property prediction?

  • Datasets : Train models on ~500 analogs’ physicochemical data (logP, melting points) .
  • Predictive Tools : Use ANN or random forest algorithms to forecast reaction yields under untested conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol
Reactant of Route 2
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1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol

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